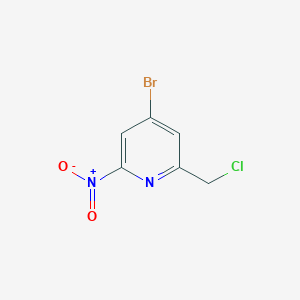
4-Bromo-2-(chloromethyl)-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(chloromethyl)-6-nitropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-6-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-(chloromethyl)-6-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chloromethyl)-6-nitropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include 4-Bromo-2-(azidomethyl)-6-nitropyridine or 4-Bromo-2-(thiocyanatomethyl)-6-nitropyridine.
Reduction: The major product is 4-Bromo-2-(chloromethyl)-6-aminopyridine.
Scientific Research Applications
4-Bromo-2-(chloromethyl)-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)-6-nitropyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and halogens makes the compound highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(chloromethyl)-6-aminopyridine: Similar structure but with an amino group instead of a nitro group.
2-Bromo-4-chloromethyl-6-nitropyridine: Positional isomer with bromine and chlorine atoms swapped.
4-Bromo-2,6-dichloropyridine: Lacks the nitro group but has two chlorine atoms.
Uniqueness
4-Bromo-2-(chloromethyl)-6-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
1393531-70-8 |
|---|---|
Molecular Formula |
C6H4BrClN2O2 |
Molecular Weight |
251.46 g/mol |
IUPAC Name |
4-bromo-2-(chloromethyl)-6-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-4-1-5(3-8)9-6(2-4)10(11)12/h1-2H,3H2 |
InChI Key |
DJNSVFJLEJBQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




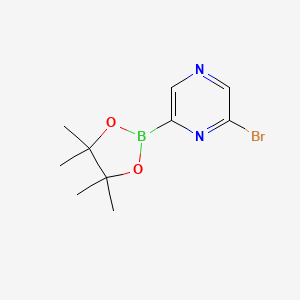


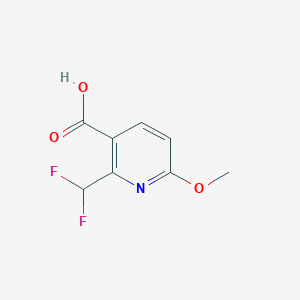




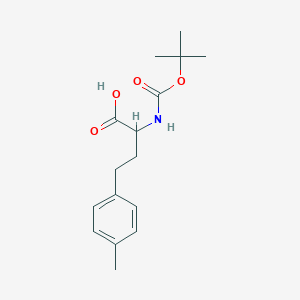
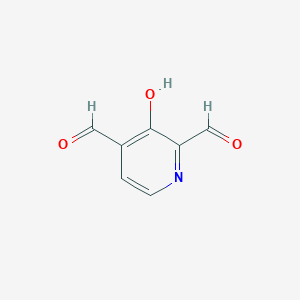
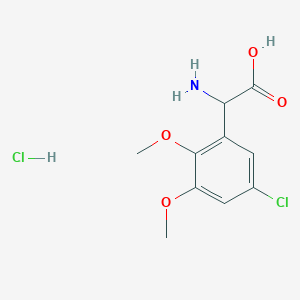
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)
